Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate
Description
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core with a chlorine substituent at position 6 and a methyl ester at position 2.
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-4-11-8(10)3-6(5)14-7/h2-4H,1H3 |
InChI Key |
QWQTUTQZTKLBPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2S1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the thieno[3,2-c]pyridine ring system,
- Introduction of the methyl ester group at the 2-position,
- Selective chlorination at the 6-position of the fused heterocycle.
Synthetic Routes
Cyclization Approach Using Precursors
One common approach to synthesize thieno[3,2-c]pyridine derivatives involves cyclization reactions starting from appropriately substituted pyridine carboxylic acids and thioamide derivatives. For example, cyclization of 6-chloropyridine-2-carboxylic acid derivatives with sulfur-containing reagents under reflux in solvents such as toluene can yield the thieno[3,2-c]pyridine core with the chlorine substituent at the 6-position. The methyl ester can be introduced either before or after cyclization by esterification of the carboxylic acid group.
- Typical conditions: reflux in toluene or xylene,
- Yield range: 85-90% under optimized conditions.
Halogenation of Methyl Thieno[3,2-c]pyridine-2-carboxylate
Alternatively, starting from methyl thieno[3,2-c]pyridine-2-carboxylate without substitution, selective chlorination at the 6-position can be performed using electrophilic chlorinating agents under controlled conditions to avoid polysubstitution.
- Chlorinating agents: N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2),
- Solvents: dichloromethane, acetonitrile,
- Temperature: 0°C to room temperature,
- Reaction time: 1-3 hours.
Palladium-Catalyzed Coupling Reactions
For constructing substituted thieno[3,2-c]pyridines including chlorinated derivatives, Suzuki-Miyaura coupling reactions are frequently employed. This involves coupling a halogenated thieno[3,2-c]pyridine intermediate with boronic acids or esters under palladium catalysis.
- Catalyst: Pd(II) acetate or Pd(dppf) complexes,
- Base: sodium carbonate,
- Solvent: mixture of 1,2-dimethoxyethane and water,
- Temperature: 100-160°C, sometimes under microwave irradiation,
- Yield: moderate to high (35-90%).
This method can be adapted to introduce the chlorine substituent at the 6-position by using appropriately halogenated starting materials.
Industrial Scale Synthesis
Industrial synthesis optimizes these routes for scalability and yield, often employing continuous flow reactors and automated systems to improve reaction control and purity. Hydrolysis of methyl esters to carboxylates or further derivatization can be conducted under mild basic conditions (e.g., 3 N NaOH in ethanol at 45°C) to avoid degradation of the heterocyclic core.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with thioamide | 6-Chloropyridine-2-carboxylic acid, thioamide, reflux in toluene | 85-90 | High yield, suitable for introducing 6-chloro substituent |
| Electrophilic Chlorination | NCS or SO2Cl2, DCM or MeCN, 0°C to RT, 1-3 h | 60-75 (typical) | Requires careful control to avoid over-chlorination |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, Na2CO3, DME/H2O, 100-160°C | 35-90 | Versatile for functionalization, including chlorination |
| Hydrolysis of methyl ester | NaOH (3 N), ethanol, 45°C, 1 h | >99 (crude) | Mild conditions preserve heterocyclic structure |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Substituted thieno[3,2-c]pyridine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. The presence of the chlorine atom and the ester group enhances its binding affinity and selectivity. The compound’s interaction with the enzyme’s active site can lead to the inhibition of enzymatic activity, thereby modulating various biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The thieno[3,2-c]pyridine core distinguishes this compound from related bicyclic systems. Key analogs include:
a) Methyl 4-Chlorothieno[3,2-c]pyridine-2-Carboxylate
- Structural Difference : Chlorine at position 4 instead of 4.
- Relevance : Positional isomerism significantly impacts electronic properties and binding interactions. For example, 4-chloro derivatives are precursors to libraries with diverse functionalization sites (e.g., NH, Cl, COOMe) for medicinal chemistry optimization .
b) Methyl [(6,8-Dibromothieno[3,2-c]quinoline)]-2-Carboxylate
- Structural Difference: Thieno[3,2-c]quinoline core with bromine at positions 6 and 6.
- Activity: Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (LC50 comparable to nocodazole) via dose- and time-dependent inhibition .
- Key Insight: Halogenation enhances bioactivity; however, the larger quinoline system may alter pharmacokinetics compared to pyridine-based analogs.
c) Methyl 3-Amino-6-Methylthiopheno[2,3-b]pyridine-2-Carboxylate
- Structural Difference: Thiopheno[2,3-b]pyridine core with amino and methyl substituents.
Substitution Patterns and Bioactivity
Pharmacological and Physicochemical Properties
- Cytotoxicity: Dibromothienoquinoline derivatives () show LC50 values in the low micromolar range, suggesting halogenated thienoheterocycles as promising anticancer agents.
- Solubility and Stability: Methyl esters generally improve lipophilicity, but chloro substituents may reduce aqueous solubility compared to hydroxyl or amino analogs .
Biological Activity
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly through its derivatives. This article provides an in-depth examination of its biological activity, including relevant case studies, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[3,2-c]pyridine core with a chlorine atom at the 6-position and a carboxylate group. Its molecular formula is , which contributes to its unique reactivity and biological properties. The compound is classified under thienopyridines, a class known for their medicinal chemistry applications.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its derivatives. Key findings include:
- TRPV1 Antagonism : Some derivatives act as antagonists of the TRPV1 receptor, which is significant in pain management. By blocking this receptor, these compounds may reduce pain perception pathways.
- Antitumor Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects on human tumor cell lines, suggesting potential applications in cancer therapy.
Synthesis of Derivatives
The synthesis of this compound typically involves multiple steps, including substitution reactions and ester hydrolysis. These methods can be optimized for higher yields and purities using modern techniques such as continuous flow reactors.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Reflux with amines | 25 | Formation of amino derivatives |
| Ester hydrolysis | 80 | Conversion to corresponding carboxylic acid |
| N-alkylation with various nucleophiles | Varies | Substitution at the chlorine position |
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:
- TRPV1 Receptor Modulation : Derivatives inhibit TRPV1 activity, influencing nociceptive pathways.
- Cytotoxic Mechanisms : In cancer studies, the compounds have shown to induce apoptosis in tumor cells through various biochemical pathways.
Case Studies
- Pain Management Studies : A study investigating TRPV1 antagonists derived from this compound demonstrated significant reductions in pain responses in animal models.
- Antitumor Efficacy : Research evaluating the cytotoxic effects on human breast cancer cell lines revealed that certain derivatives had IC50 values lower than established chemotherapeutics, indicating strong potential for further development.
Q & A
Q. What in vitro assays are suitable for evaluating hepatotoxicity alongside efficacy?
- Methodology : Parallel testing in HepG2 (efficacy) and primary hepatocytes (toxicity) using MTT or LDH assays. Combine with ROS detection (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
